molecular formula C18H17N3O4S2 B250018 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B250018
M. Wt: 403.5 g/mol
InChI Key: KHTQZQYZOQJDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. Additionally, the advantages and limitations for lab experiments will be discussed, along with potential future directions for research.

Mechanism of Action

The mechanism of action for 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its ability to bind to the active site of target enzymes. This binding prevents the enzymes from carrying out their normal functions, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound can vary depending on the specific enzyme that it targets. For example, inhibition of carbonic anhydrase can lead to reduced acid secretion in the stomach, while inhibition of histone deacetylase can lead to altered gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in lab experiments is its specificity for certain enzymes. This allows researchers to selectively target and inhibit these enzymes, which can provide valuable insights into their functions. However, one limitation is that the compound may not be effective against all enzymes, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for certain diseases, such as cancer and neurological disorders. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on various physiological processes. Finally, new synthesis methods could be developed to improve the yield and purity of the compound.

Synthesis Methods

The synthesis method for 3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves the reaction of 4-(1,3-thiazol-2-ylsulfamoyl)aniline with 3-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to yield the final product.

Scientific Research Applications

3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been studied for its potential applications in scientific research. Specifically, it has been investigated for its ability to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. These enzymes play important roles in various physiological processes, including cell proliferation and differentiation.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H17N3O4S2/c1-2-25-15-5-3-4-13(12-15)17(22)20-14-6-8-16(9-7-14)27(23,24)21-18-19-10-11-26-18/h3-12H,2H2,1H3,(H,19,21)(H,20,22)

InChI Key

KHTQZQYZOQJDHO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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